molecular formula C20H19F3N4O2 B2365523 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421492-31-0

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2365523
CAS No.: 1421492-31-0
M. Wt: 404.393
InChI Key: LZJWDNYJUSRNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the piperidine moiety further enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values reported for these compounds ranged from 25.72 μM to 45.2 μM , indicating moderate to strong activity against these cell lines .

Case Study:
In an in vivo study, mice treated with the compound exhibited reduced tumor growth compared to control groups, suggesting that the compound may inhibit tumor proliferation through apoptosis induction .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . Related benzimidazole derivatives have shown moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II). For example, certain derivatives displayed IC50 values ranging from 0.52 μM to 22.25 μM , indicating potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)COX Selectivity
Compound A0.52High
Compound B22.25Moderate

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. Compounds similar to our target have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results comparable to standard antibiotics like ciprofloxacin .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases: Some benzimidazole derivatives inhibit kinases involved in cell proliferation and survival pathways.
  • COX Inhibition: The anti-inflammatory effects are likely mediated through COX inhibition, which reduces prostaglandin synthesis.
  • DNA Intercalation: The planar structure of the benzimidazole moiety allows for intercalation into DNA, disrupting replication in cancer cells.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2/c21-20(22,23)14-5-6-18(24-11-14)29-15-7-9-26(10-8-15)19(28)12-27-13-25-16-3-1-2-4-17(16)27/h1-6,11,13,15H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJWDNYJUSRNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.